(5-Bromopyridin-2-yl)(cyclopropyl)methanone
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Overview
Description
(5-Bromopyridin-2-yl)(cyclopropyl)methanone is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . It is characterized by the presence of a bromine atom attached to a pyridine ring and a cyclopropyl group attached to a methanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)(cyclopropyl)methanone typically involves the reaction of 5-bromopyridine-2-carboxylic acid with cyclopropylmagnesium bromide in the presence of a suitable catalyst . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then subjected to oxidation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-yl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methanone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The methanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
(5-Bromopyridin-2-yl)(cyclopropyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyridine ring and the cyclopropyl group contribute to its binding affinity and specificity for these targets. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
(5-Bromopyridin-2-yl)(cyclopropyl)methanone can be compared with other similar compounds, such as:
(5-Bromopyridin-2-yl)methanol: This compound has a hydroxyl group instead of a methanone group, which affects its reactivity and applications.
(5-Bromo-2-chloropyridin-3-yl)methanol: This compound has an additional chlorine atom, which affects its chemical properties and reactivity.
(5-Bromo-2-iodopyridine): This compound has an iodine atom instead of a cyclopropyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of a bromine atom on the pyridine ring and a cyclopropyl group attached to a methanone group, which gives it distinct chemical properties and reactivity.
Properties
IUPAC Name |
(5-bromopyridin-2-yl)-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-4-8(11-5-7)9(12)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTPUWSQOMIFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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